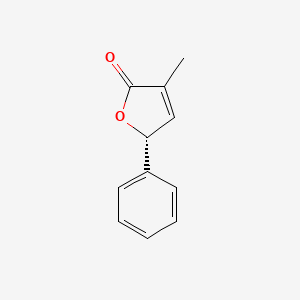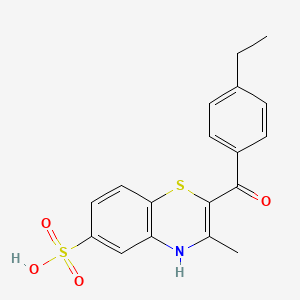
2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with an ethylbenzoyl group, a methyl group, and a sulfonic acid group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of a benzothiazine derivative with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiazine ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions include oxidized sulfonic acid derivatives, reduced alcohol derivatives, and various substituted benzothiazine compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid
- 2-(4-Ethylbenzoyl)benzoic acid
- 2-(4-Ethylbenzoyl)benzothiazole
Uniqueness
2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid is unique due to the presence of both the benzothiazine ring and the sulfonic acid group, which impart distinct chemical properties and reactivity. This combination of functional groups makes it particularly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
519055-00-6 |
|---|---|
Molekularformel |
C18H17NO4S2 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
2-(4-ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid |
InChI |
InChI=1S/C18H17NO4S2/c1-3-12-4-6-13(7-5-12)17(20)18-11(2)19-15-10-14(25(21,22)23)8-9-16(15)24-18/h4-10,19H,3H2,1-2H3,(H,21,22,23) |
InChI-Schlüssel |
YSDHCZGDWPAZGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(NC3=C(S2)C=CC(=C3)S(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
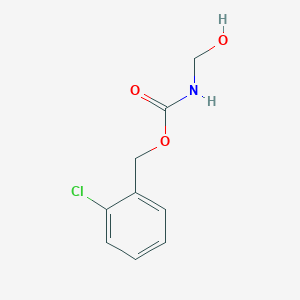

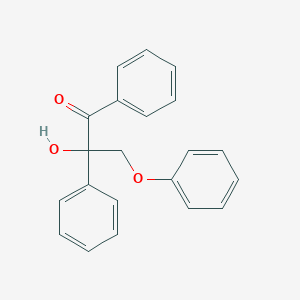

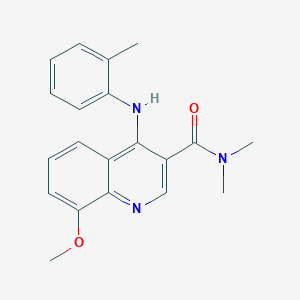
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
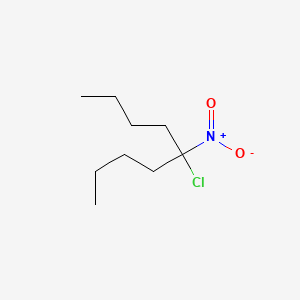
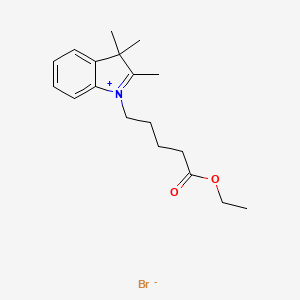
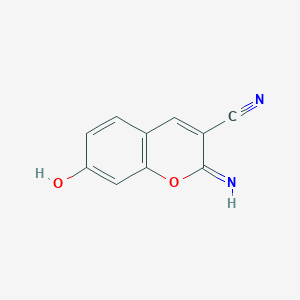
![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
